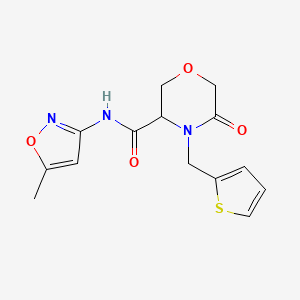
N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C14H15N3O4S and its molecular weight is 321.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its structural features, mechanisms of action, and potential therapeutic applications.
Structural Features
The compound's structure comprises several key functional groups that contribute to its biological activity:
- Isoxazole Ring : Known for its antimicrobial properties.
- Morpholine Moiety : Often associated with various pharmacological effects.
- Thiophene Group : Exhibits anticancer activity.
The combination of these moieties suggests that the compound may interact with multiple biological targets, enhancing its therapeutic potential.
| Structural Feature | Biological Activity |
|---|---|
| Isoxazole | Antimicrobial |
| Morpholine | Anticancer |
| Thiophene | Antidiabetic |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially leading to reduced proliferation of cancer cells or pathogens.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to pain and inflammation.
- Cytokine Regulation : The compound may modulate the production of pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory conditions.
Biological Activity Studies
Several studies have highlighted the biological activities associated with this compound and its derivatives:
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and shown promising results in inhibiting growth.
- Anticancer Properties : Preliminary studies suggest that the thiophene moiety contributes to anticancer effects by inducing apoptosis in cancer cell lines. Specific assays have demonstrated increased cell death in treated cells compared to controls.
- Anti-inflammatory Effects : The compound's ability to modulate cytokine production has been explored in vitro, showing potential for treating inflammatory diseases by reducing levels of inflammatory markers.
Case Studies and Research Findings
A selection of case studies provides insights into the efficacy and potential applications of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating strong antibacterial properties.
-
Research on Anticancer Effects :
- In vitro assays demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells, with a reduction in cell viability observed at concentrations as low as 10 µM.
-
Inflammation Model Study :
- In a mouse model of acute inflammation, treatment with the compound led to a significant decrease in IL-6 and TNF-alpha levels compared to untreated controls, suggesting its potential role in managing inflammatory responses.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-9-5-12(16-21-9)15-14(19)11-7-20-8-13(18)17(11)6-10-3-2-4-22-10/h2-5,11H,6-8H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJCIWSADMIYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














